1-(3-Bromo-isoxazol-5-YL)-ethanol
Overview
Description
1-(3-Bromo-isoxazol-5-YL)-ethanol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a bromine atom attached to an isoxazole ring, which is further connected to an ethanol group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(3-Bromo-isoxazol-5-YL)-ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-isoxazolecarboxylic acid.
Reaction Conditions: The carboxylic acid is subjected to reduction reactions to convert it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-(3-Bromo-isoxazol-5-YL)-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom on the isoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(3-Bromo-isoxazol-5-YL)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology. It can be used to investigate the effects of isoxazole derivatives on biological systems.
Medicine: Research into the therapeutic potential of this compound includes its use in developing new drugs or treatments. Its structure may be modified to enhance its efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-isoxazol-5-YL)-ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. .
Comparison with Similar Compounds
1-(3-Bromo-isoxazol-5-YL)-ethanol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3(8)4-2-5(6)7-9-4/h2-3,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGIWBDQVBWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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